

chemical structure and properties of Liensinine perchlorate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Liensinine perchlorate*

Cat. No.: *B15567212*

[Get Quote](#)

Liensinine Perchlorate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liensinine, a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of the lotus (*Nelumbo nucifera*), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide focuses on the perchlorate salt of liensinine, providing a comprehensive overview of its chemical structure, physicochemical properties, and biological activities. The information presented herein is intended to support researchers and drug development professionals in their exploration of **Liensinine perchlorate** as a potential therapeutic agent.

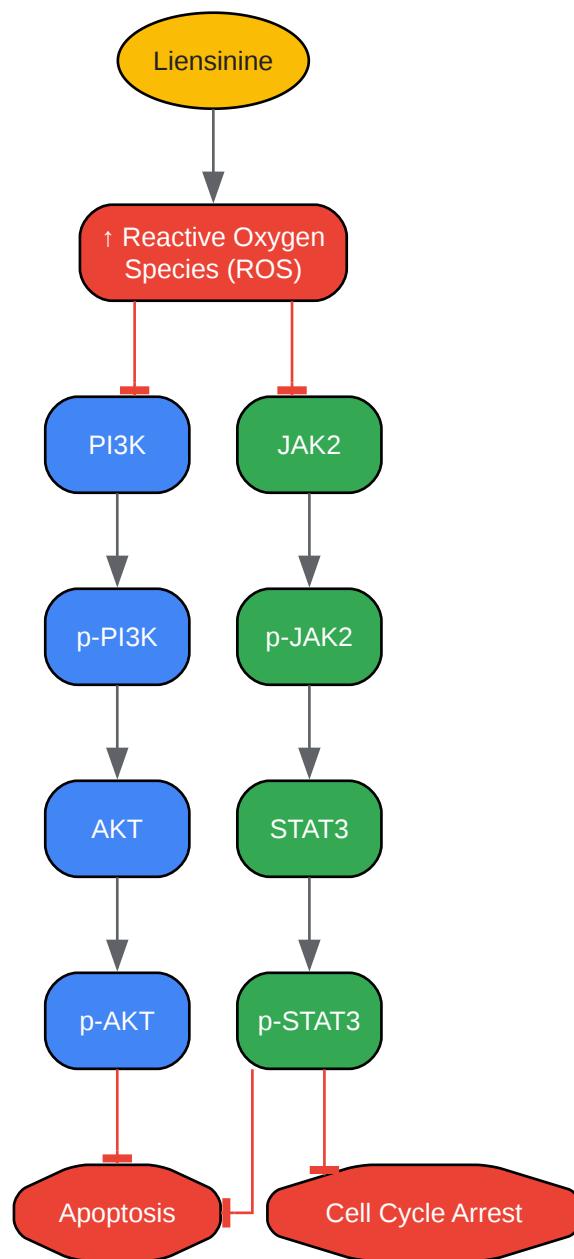
Chemical Structure and Physicochemical Properties

Liensinine perchlorate is the salt formed between the alkaloid liensinine and perchloric acid. The chemical structure of the liensinine moiety consists of two benzylisoquinoline units linked by a diaryl ether bridge.

Table 1: Chemical and Physicochemical Properties of **Liensinine Perchlorate**

Property	Value	Reference(s)
Molecular Formula	C ₃₇ H ₄₂ N ₂ O ₆ ·HClO ₄	[1]
Molecular Weight	711.2 g/mol	[1]
IUPAC Name	4-[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol; perchloric acid	[1] [2]
CAS Number	2385-63-9	[1] [2]
Appearance	White powder	[2]
Purity	>98% (by HPLC)	[2] [3]
Solubility	DMSO: 7.11 mg/mL (10 mM) (Sonication recommended)	[4]
Storage Conditions	Powder: -20°C for 3 years; In solvent: -80°C for 1 year	[4]

Biological Activities and Mechanisms of Action


Liensinine perchlorate exhibits a wide range of biological activities, including anticancer, anti-inflammatory, and cardiovascular protective effects. Its mechanisms of action are multifaceted and involve the modulation of several key signaling pathways. A central feature of its activity is the induction of reactive oxygen species (ROS), which acts as an upstream regulator of downstream signaling cascades.

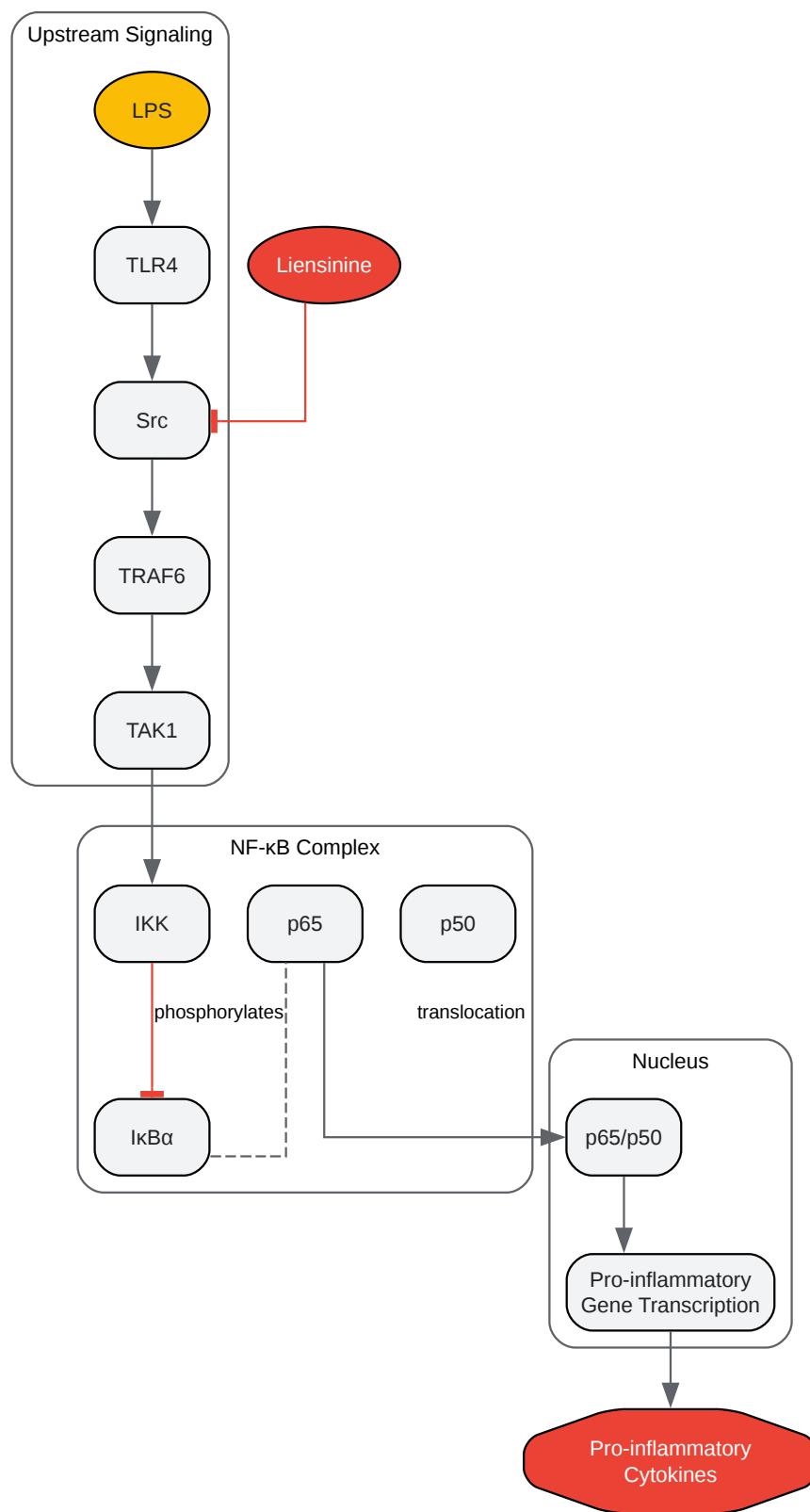
Anticancer Activity

Liensinine has demonstrated significant antitumor effects in various cancer cell lines, including gastric, osteosarcoma, and breast cancer. Its anticancer activity is primarily attributed to the induction of apoptosis and cell cycle arrest.

Signaling Pathways Involved in Anticancer Activity:

- PI3K/AKT Pathway: Liensinine has been shown to inhibit the phosphorylation of PI3K and AKT, key components of a critical cell survival pathway. This inhibition leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax.
- JAK2/STAT3 Pathway: Liensinine suppresses the activation of the JAK2/STAT3 signaling pathway by inhibiting the phosphorylation of JAK2 and STAT3. This pathway is crucial for cancer cell proliferation and survival. The inhibition is mediated by the generation of ROS.
- ROS Generation: Liensinine treatment leads to an increase in intracellular ROS levels. This oxidative stress is a key upstream event that triggers the inhibition of the PI3K/AKT and JAK2/STAT3 pathways, ultimately leading to apoptosis.

[Click to download full resolution via product page](#)


Liensinine-induced anticancer signaling cascade.

Anti-inflammatory Activity

Liensinine has also been reported to possess anti-inflammatory properties. This is achieved through the inhibition of key inflammatory pathways.

Signaling Pathway Involved in Anti-inflammatory Activity:

- NF-κB Pathway: Liensinine can suppress the activation of the NF-κB pathway. It is proposed to act on the upstream components, potentially interfering with the Src/TRAFF/TAK1 axis, which in turn prevents the phosphorylation and degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory cytokines.

[Click to download full resolution via product page](#)

Inhibition of the NF-κB signaling pathway by Liensinine.

Experimental Protocols

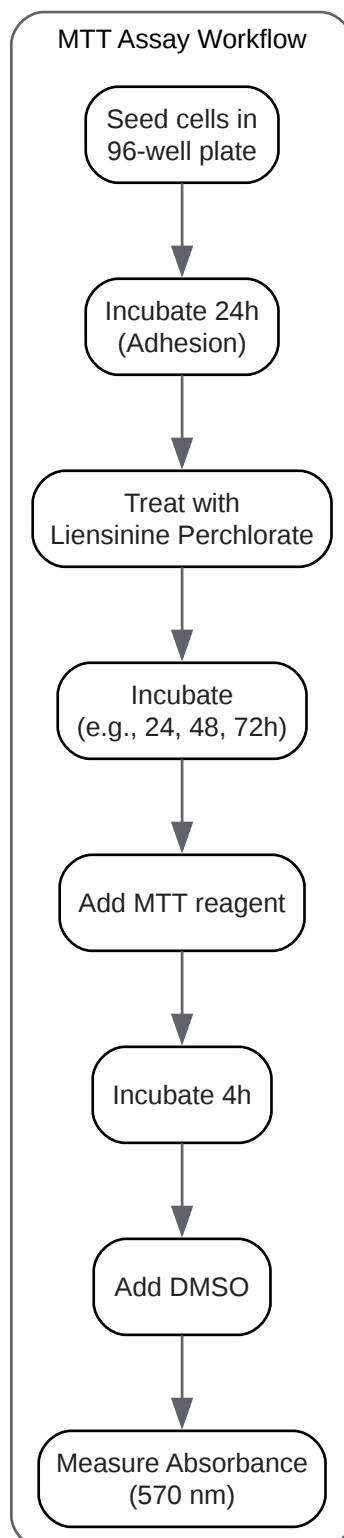
This section provides an overview of common experimental protocols used in the study of **Liensinine perchlorate**.

Extraction and Purification of Liensinine

Liensinine is typically extracted from the dried seed embryos of *Nelumbo nucifera*.

- Extraction: The powdered plant material is extracted with an organic solvent, often methanol or ethanol, sometimes with the addition of a weak acid to facilitate alkaloid extraction.
- Purification: The crude extract is then subjected to purification techniques such as liquid-liquid extraction and column chromatography. High-speed counter-current chromatography (HSCCC) has been shown to be an effective method for isolating liensinine with high purity.

Synthesis of Liensinine Perchlorate


While specific literature on the synthesis of **Liensinine perchlorate** is scarce, a general method for preparing alkaloid salts can be applied:

- Dissolve the purified liensinine free base in a suitable organic solvent (e.g., ethanol, acetone).
- Slowly add a stoichiometric amount of perchloric acid (HClO_4), diluted in the same solvent, to the liensinine solution while stirring.
- The **Liensinine perchlorate** salt will precipitate out of the solution.
- The precipitate can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of **Liensinine perchlorate** on cancer cell lines.

- Cell Seeding: Seed cells (e.g., BGC-823, SGC-7901) in a 96-well plate at a density of approximately 5,000 cells/well and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of **Liensinine perchlorate** (e.g., 0, 20, 40, 60, 80, 100, 120 μ M) for 24, 48, or 72 hours.
- MTT Addition: Add 10-20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Solubilization: Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

[Click to download full resolution via product page](#)

Workflow for a typical MTT cell viability assay.

Reactive Oxygen Species (ROS) Detection

Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

- Cell Treatment: Treat cells with **Liensinine perchlorate** at the desired concentrations for the specified time.
- Probe Incubation: Wash the cells with PBS and then incubate them with 10 μ M DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
- Measurement: After washing to remove the excess probe, measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~535 nm).

Western Blot Analysis

This technique is used to determine the expression levels of proteins in the signaling pathways affected by **Liensinine perchlorate**.

- Protein Extraction: After treatment with **Liensinine perchlorate**, lyse the cells in RIPA buffer to extract total protein.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
- SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 μ g) on an SDS-polyacrylamide gel.
- Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-JAK2, JAK2, p-STAT3, STAT3, Bcl-2, Bax, and a loading control like GAPDH or β -actin) overnight at 4°C. Antibody dilutions should be optimized, but a starting point of 1:1000 is common.

- Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse) for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for the analysis and quantification of **Liensinine perchlorate**.

Table 2: Example HPLC Method for Liensinine Quantification

Parameter	Condition	Reference(s)
Column	C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m)	[5][6]
Mobile Phase	Methanol: 0.2 M KH_2PO_4 : 0.2 M NaOH: Triethylamine (71:17:12:0.002, v/v/v/v), pH 9.2-9.3	[5]
Flow Rate	0.8 - 1.0 mL/min	[5][6]
Detection	UV at 282 nm	[5][6]
Linear Range	0.0625 - 5.0 mg/L	[6]
Limit of Detection	0.025 mg/L	[6]

Note: This method is for liensinine and may need to be adapted and validated for the specific quantification of **Liensinine perchlorate** in a given matrix. The perchlorate ion itself is not UV-active and would require a different detection method like conductivity or mass spectrometry if it needs to be quantified separately.

Conclusion

Liensinine perchlorate is a promising natural product derivative with potent biological activities, particularly in the areas of oncology and inflammation. Its mechanism of action, centered around the induction of ROS and subsequent modulation of critical signaling pathways like PI3K/AKT, JAK2/STAT3, and NF-κB, provides a strong rationale for its further investigation as a therapeutic agent. This technical guide provides a foundational understanding of its chemical properties, biological effects, and the experimental methodologies required for its study, aiming to facilitate future research and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Liensinine Perchlorate | C37H43CIN2O10 | CID 71307566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bocsci.com [bocsci.com]
- 3. mybiosource.com [mybiosource.com]
- 4. Liensinine Perchlorate | Apoptosis | TargetMol [targetmol.com]
- 5. Simultaneous determination of liensinine, isoliensinine and neferine from seed embryo of *Nelumbo nucifera* Gaertn. in rat plasma by a rapid HPLC method and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of PI3K/AKT signaling via ROS regulation is involved in Rhein-induced apoptosis and enhancement of oxaliplatin sensitivity in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [chemical structure and properties of Liensinine perchlorate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15567212#chemical-structure-and-properties-of-liensinine-perchlorate\]](https://www.benchchem.com/product/b15567212#chemical-structure-and-properties-of-liensinine-perchlorate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com